4,5-Dichloro-2-fluorobenzamide

Descripción general

Descripción

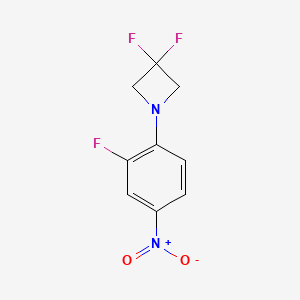

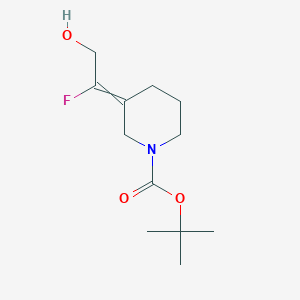

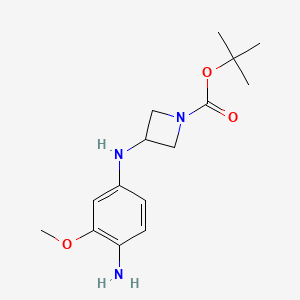

“4,5-Dichloro-2-fluorobenzamide” is a chemical compound with the molecular formula C7H4Cl2FNO . It has a molecular weight of 208.02 .

Synthesis Analysis

The synthesis of a similar compound, “2,4-dichloro-3,5-difluorobenzoic acid”, has been reported . It was synthesized from the commercially available 4-chloro-3,5-difluorobenzonitrile in good yield by a reaction sequence involving nitration, selective reduction, diazotisation, and chlorination .Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-fluorobenzamide” includes two chlorine atoms, one fluorine atom, and an amide group attached to a benzene ring .Physical And Chemical Properties Analysis

The predicted boiling point of “4,5-Dichloro-2-fluorobenzamide” is 236.1±40.0 °C, and its predicted density is 1.526±0.06 g/cm3 . The pKa is predicted to be 14.39±0.50 .Aplicaciones Científicas De Investigación

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies have been carried out on compounds related to 4,5-Dichloro-2-fluorobenzamide, like 2-chloro-4-fluorobenzoic acid and 4-fluorobenzamide, to understand the nature of heterohalogen (Cl···F) and homohalogen (F···F) intermolecular interactions. These studies, using high-resolution X-ray diffraction data, reveal the significance of polarizability extent on the attractive or repulsive nature of these interactions (Hathwar & Row, 2011).

Antimicrobial Activity of Fluorobenzamides

Research on fluorobenzamides containing thiazole and thiazolidine moieties, which share a structural relation with 4,5-Dichloro-2-fluorobenzamide, highlights their promising antimicrobial properties. The presence of a fluorine atom enhances the antimicrobial efficacy of these compounds against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).

Crystal Structure Studies

The crystal structures of N-(arylsulfonyl)-4-fluorobenzamides have been elucidated, providing insight into the conformation similarities and aromatic ring inclinations within these molecules. Such studies are essential for understanding the structural basis of the biological activity and material properties of related benzamide compounds (Suchetan et al., 2016).

DFT and AIM Analysis of Spin-Spin Couplings

DFT calculations and AIM analyses have been applied to 2-fluorobenzamide and related compounds to justify the existence of weak hydrogen bonds in the absence of solvents. This theoretical approach aids in understanding the electronic structure and reactivity of such compounds, which are structurally similar to 4,5-Dichloro-2-fluorobenzamide (Alkorta, Elguero, Limbach, Shenderovich, & Winkler, 2009).

Development of Novel Synthetic Routes

A practical and efficient synthesis route for a compound structurally related to 4,5-Dichloro-2-fluorobenzamide has been developed. This process underscores the importance of avoiding unstable intermediates and improving overall yield, which is crucial for the large-scale production of related pharmaceutical agents (Yoshida, Marumo, Takeguchi, Takahashi, & Mase, 2014).

Propiedades

IUPAC Name |

4,5-dichloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2FNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDBUUVHAFLKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-fluorobenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2z)-6-Hydroxy-2-[(5-methoxy-1h-indol-3-yl)methylene]-1-benzofuran-3(2h)-one](/img/structure/B1404253.png)

![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)

![(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride](/img/structure/B1404266.png)